quercetin 3-O-neohesperidoside
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Overview
Description
Quercetin 3-O-neohesperidoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in scientific research . The compound has a molecular formula of C27H30O16 and a molecular weight of 610.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-O-neohesperidoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation involves the use of glycosyl donors and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Quercetin 3-O-neohesperidoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Quercetin 3-O-neohesperidoside involves its interaction with various molecular targets. It inhibits enzymes like quinone reductase 2, leading to increased oxidative stress in certain cells . The compound also modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quercetin 3-O-neohesperidoside can be compared with other flavonoid glycosides such as:
Rutin (Quercetin 3-O-rutinoside): Similar in structure but with different glycosylation patterns.
Quercitrin (Quercetin 3-O-rhamnoside): Another glycoside with distinct biological activities.
Myricetin 3-O-neohesperidoside: A related compound with similar glycosylation but different aglycone structure
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32453-36-4 |
Source
|
Record name | Calendoflavobioside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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